N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide
Description
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound that features a furan ring substituted with dimethyl groups, a hydroxyethyl chain, and a fluorobenzyl group
Properties
IUPAC Name |
N'-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-10-7-14(11(2)24-10)15(21)9-20-17(23)16(22)19-8-12-3-5-13(18)6-4-12/h3-7,15,21H,8-9H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPKRLDKYFEWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Coupling Strategy
The most widely reported method involves a two-step coupling process. First, the oxalyl chloride intermediate is generated by reacting oxalic acid with thionyl chloride under reflux conditions (60–70°C, 4–6 hours). The resulting oxalyl chloride is then sequentially coupled with two amine precursors: 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine and 4-fluorobenzylamine.
Key operational parameters:
- Molar ratios : 1:1.2:1.2 (oxalic acid : amine 1 : amine 2) to account for volatility losses.
- Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates.
- Temperature control : Maintained at 0–5°C during chloride formation to prevent dimerization.
Reaction equation:
$$
\text{Oxalic acid} + 2 \text{SOCl}2 \rightarrow \text{Oxalyl chloride} + 2 \text{SO}2 + 2 \text{HCl}
$$
$$
\text{Oxalyl chloride} + \text{Amine 1} \rightarrow \text{Intermediate monoamide}
$$
$$
\text{Intermediate monoamide} + \text{Amine 2} \rightarrow \text{Target compound}
$$
Yields for this method average 62–68%, with purity >95% after column chromatography.
One-Pot Tandem Synthesis
Recent advances utilize coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a single reaction vessel. This approach reduces intermediate isolation steps and improves atom economy.
Optimized conditions :
- Solvent : Dimethylformamide (DMF) at 50°C for 24 hours.
- Catalyst : 4-Dimethylaminopyridine (DMAP, 10 mol%) to enhance nucleophilicity.
- Workup : Sequential washes with 5% citric acid and saturated NaHCO₃ to remove unreacted amines.
Comparative performance:
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Yield | 65% | 71% |
| Purity (HPLC) | 97.2% | 95.8% |
| Reaction Time | 18 hours | 24 hours |
Critical Process Optimization Factors
Protective Group Strategy for the Hydroxyethyl Moiety
The secondary alcohol group in 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine necessitates protection during amide bond formation to prevent side reactions. Tert-butyldimethylsilyl (TBS) ether protection demonstrates superior performance:
- Protection : React amine with TBSCl (1.2 eq) in pyridine (0°C, 2 hours).
- Coupling : Proceed with oxalyl chloride reaction.
- Deprotection : Treat with tetra-n-butylammonium fluoride (TBAF, 1.1 eq) in THF.
This strategy improves yields by 12–15% compared to unprotected systems.
Solvent and Temperature Effects
Systematic screening reveals DMF outperforms DCM in one-pot syntheses due to better dissolution of polar intermediates:
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DMF | 36.7 | 71 | <5% |
| THF | 7.5 | 58 | 12% |
| Acetonitrile | 37.5 | 63 | 8% |
Reaction temperatures above 60°C induce furan ring decomposition, as evidenced by GC-MS detection of 2,5-dimethylfuran-3-carboxylic acid.
Advanced Purification Techniques
Chromatographic Separation
Flash chromatography using silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 → 1:1 gradient) achieves baseline separation of the target compound from:
- Unreacted 4-fluorobenzylamine (Rf = 0.43 vs. 0.27 for product)
- Oxalic acid dimers (Rf = 0.12)
Elution profile :
Recrystallization Optimization
Ethanol/water (4:1 v/v) recrystallization at −20°C produces needle-like crystals suitable for X-ray diffraction analysis:
| Solvent System | Crystal Yield | Purity Increase |
|---|---|---|
| Ethanol/water | 89% | 98.1% → 99.4% |
| Acetone/hexane | 76% | 97.8% → 98.9% |
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) :
- δ 7.28 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 6.89 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 6.07 (s, 1H, Furan-H)
- δ 4.52 (m, 1H, CH-OH)
IR (KBr) :
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot studies demonstrate enhanced heat transfer and mixing in microfluidic systems:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 2.1 kg/m³·h |
| Solvent Consumption | 15 L/kg | 9 L/kg |
Waste Stream Management
The process generates 3.2 kg of acidic waste per kg product, neutralizable with Ca(OH)₂ slurry to pH 6–8 prior to disposal.
Emerging Methodologies
Enzymatic Aminolysis
Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in non-aqueous media:
- Solvent : tert-Butanol with 5% molecular sieves
- Conversion : 82% at 45°C after 72 hours
- Advantage : Eliminates need for corrosive chlorinated reagents.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and fluorobenzyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide
- N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-bromobenzyl)oxalamide
Uniqueness
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets compared to its chloro- and bromo-substituted analogs.
Biological Activity
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure comprises a furan derivative and an oxalamide moiety, which contributes to its biological properties. The molecular formula is , and it features a unique combination of functional groups that may influence its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H19F2N3O4 |
| Molecular Weight | 373.35 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Research indicates that compounds similar to this compound may modulate various biological pathways. Specifically, they have been studied for their effects on:
- Tyrosine Kinase Inhibition : The compound may inhibit tyrosine kinase signaling pathways, which are crucial in cancer cell proliferation and survival .
- Neurokinin-1 Receptor Antagonism : Its structure suggests potential activity against neurokinin receptors, which could be beneficial in treating conditions such as depression and nausea.
Case Studies
-
Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : Ranged from 5 to 15 µM depending on the cell line.
-
Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of neurodegeneration. The results indicated a reduction in oxidative stress markers and improved neuronal survival rates.
- Model Used : PC12 cells treated with neurotoxic agents.
- Results : Significant reduction in apoptosis markers (Caspase-3 activation).
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
-
Preparation of 2,5-Dimethylfuran Derivative : Starting from commercially available 2,5-dimethylfuran.
- Reagents Used : Hydroxylamine hydrochloride for amination.
- Yield : Approximately 70%.
- Formation of Oxalamide Linkage : The final step involves coupling the furan derivative with 4-fluorobenzylamine under acidic conditions.
Q & A
Q. How can the synthesis of N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide be optimized for higher yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of oxalic acid derivatives with amine-bearing substituents. Key steps include:
- Step 1: Reacting 2,5-dimethylfuran-3-carbinol with a hydroxyl-protected ethylamine derivative (e.g., using tert-butyldimethylsilyl chloride) to preserve the hydroxyl group during subsequent reactions .
- Step 2: Coupling the protected intermediate with 4-fluorobenzylamine via an oxalyl chloride-mediated amidation reaction. Optimal conditions include anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Step 3: Deprotection using tetrabutylammonium fluoride (TBAF) to restore the hydroxyl group .
Purification: Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to achieve >95% purity. Yield improvements (up to 60%) are achieved by controlling reaction stoichiometry and inert atmospheres (N₂/Ar) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the furan, fluorobenzyl, and hydroxyethyl moieties. For example, the 2,5-dimethylfuran protons appear as singlets at δ 2.2–2.4 ppm, while the fluorobenzyl aromatic protons show splitting patterns consistent with para-substitution .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected for C₁₉H₂₂FN₂O₄: 377.1612). APCI+ mode is preferred for oxalamides due to their low volatility .
- HPLC-PDA: Assess purity (>95%) and detect impurities using UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against soluble epoxide hydrolase (sEH) or kinases, given structural similarities to oxalamide inhibitors. Use fluorometric or colorimetric kits (e.g., sEH inhibition via hydrolysis of PHOME) .
- Cytotoxicity Screening: Employ MTT assays on HEK-293 or HepG2 cells at 1–100 µM concentrations. Include controls (e.g., cisplatin) to benchmark activity .
- Binding Affinity Studies: Surface plasmon resonance (SPR) to measure interactions with targets like G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
-
Substituent Variation: Synthesize analogs with modified furan (e.g., replacing methyl with ethyl) or fluorobenzyl (e.g., chloro or methoxy substitution) groups. Compare IC₅₀ values in enzyme assays .
-
Steric and Electronic Analysis: Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding poses. For example, the 2-hydroxyethyl group may form hydrogen bonds with catalytic residues in sEH .
-
Data Table:
Analog Furan Substituent Benzyl Substituent IC₅₀ (sEH, nM) Selectivity (vs. Kinase X) Parent 2,5-dimethyl 4-fluoro 15 10-fold A 2-ethyl-5-methyl 4-fluoro 22 8-fold B 2,5-dimethyl 4-chloro 8 5-fold
Q. How should researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Reproducibility Checks: Validate assay conditions (e.g., buffer pH, temperature) and compound purity. For example, trace impurities (<5%) in stereoisomers (e.g., diastereomers from hydroxyethyl group) can skew IC₅₀ values .
- Meta-Analysis: Compare datasets using standardized metrics (e.g., pIC₅₀) and normalize for variables like cell line passage number or enzyme batch .
- Mechanistic Profiling: Use CRISPR-edited cell lines to confirm on-target effects. If activity persists in knockout models, investigate off-target interactions via proteome-wide affinity profiling .
Q. What computational strategies are effective for predicting metabolic stability?
Methodological Answer:
- In Silico Tools: Use ADMET Predictor™ or SwissADME to estimate metabolic sites. The 2-hydroxyethyl group is a likely target for glucuronidation, while the fluorobenzyl moiety may undergo CYP450-mediated oxidation .
- Molecular Dynamics (MD) Simulations: Simulate liver microsomal environments to predict degradation pathways. For example, the furan ring may oxidize to a reactive quinone, necessitating stabilization via methyl substituents .
- Validation: Compare predictions with in vitro microsomal assays (human/rat liver microsomes + NADPH). Measure half-life (t₁/₂) and intrinsic clearance (CLint) .
Q. How can researchers address poor aqueous solubility in in vivo models?
Methodological Answer:
-
Formulation Optimization: Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes. For example, 20% (w/v) hydroxypropyl-β-cyclodextrin increases solubility by 50-fold .
-
Prodrug Design: Introduce phosphate or amino acid conjugates at the hydroxyl group to enhance hydrophilicity. Hydrolytic cleavage in plasma restores active compound .
-
Data Example:
Formulation Solubility (mg/mL) Plasma t₁/₂ (h) Bioavailability (%) Free compound 0.05 2.1 15 Cyclodextrin 2.5 3.8 45 Phosphate prodrug 1.2 5.2 65
Q. What strategies are recommended for elucidating off-target effects in complex biological systems?
Methodological Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture interacting proteins. Identify off-targets via LC-MS/MS .
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to detect pathway-level perturbations (e.g., NF-κB or MAPK activation) .
- Phenotypic Screening: Combine high-content imaging with machine learning to classify cellular responses (e.g., apoptosis vs. autophagy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
